molecular formula C12H13ClN2 B2406120 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1495981-92-4

5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2406120
CAS No.: 1495981-92-4
M. Wt: 220.7
InChI Key: YQXSJGYEIAVWFB-UHFFFAOYSA-N
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Description

5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorine atom at the 5-position, a phenyl group at the 3-position, and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials could be phenylhydrazine and an appropriate 1,3-dicarbonyl compound.

    Alkylation: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions may target the phenyl or isopropyl groups, resulting in hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrogenated derivatives of the phenyl or isopropyl groups.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and biological pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive pyrazoles.

    Industry: Use in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use, such as inhibition of specific enzymes or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1-(propan-2-yl)-1H-pyrazole: Lacks the chlorine atom at the 5-position.

    5-chloro-3-phenyl-1H-pyrazole: Lacks the isopropyl group at the 1-position.

    5-chloro-1-(propan-2-yl)-1H-pyrazole: Lacks the phenyl group at the 3-position.

Uniqueness

The presence of both the chlorine atom and the isopropyl group in 5-chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole contributes to its unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may enhance its utility in various applications.

Properties

IUPAC Name

5-chloro-3-phenyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXSJGYEIAVWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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